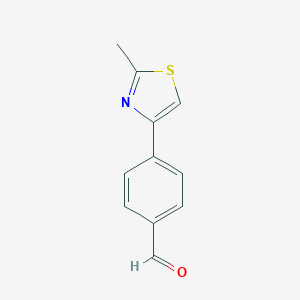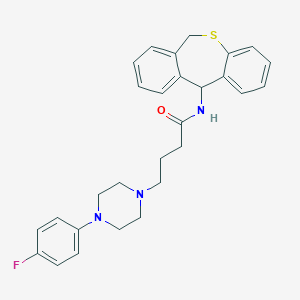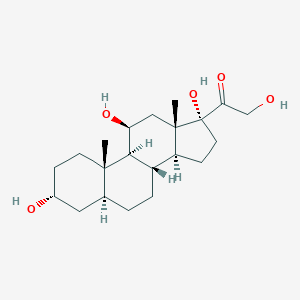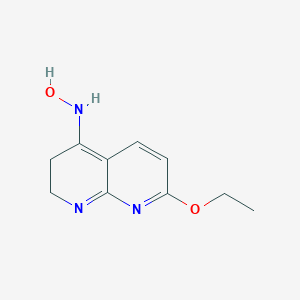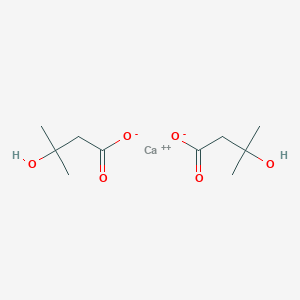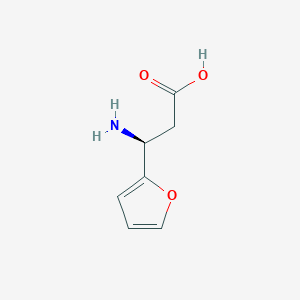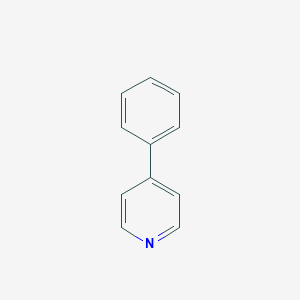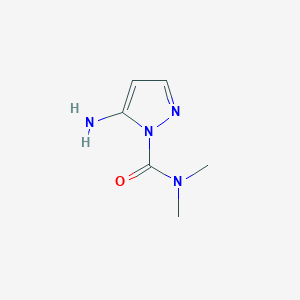
Benz(a)anthracen-7-methanol, Acetat
Übersicht
Beschreibung
Benz(a)anthracene-7-methanol, acetate, also known as 7-Methyl-5-Benz(A)Anthracenyl Acetate, is a chemical compound with the molecular formula C21H16O2 . It contains 39 atoms in total, including 16 Hydrogen atoms, 21 Carbon atoms, and 2 Oxygen atoms . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
Benz(a)anthracene-7-methanol, acetate contains a total of 42 bonds, including 26 non-H bonds, 22 multiple bonds, 3 rotatable bonds, 1 double bond, 21 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 1 ester (aliphatic) .Wissenschaftliche Forschungsanwendungen
Bodensanierung
Benz(a)anthracen-7-methanol, Acetat wurde in Studien zur Sanierung organischer Schadstoffe in Ackerböden verwendet . Die Verbindung wurde als Tracer in Mikrokosmen verwendet, um das Potenzial für die Biotransformation von polycyclischen aromatischen Kohlenwasserstoffen im Boden zu untersuchen . Die Studie ergab, dass ligninhaltige organische Bodenzusätze vielversprechende Bodensanierungsmittel für Benz[a]anthracen sein könnten, indem sie die Mineralisierung und Sequestrierung von Schadstoffen anregen .
Organische Synthese
Diese Verbindung hat vielfältige Anwendungen in der wissenschaftlichen Forschung, einschließlich der organischen Synthese. Seine einzigartige Struktur ermöglicht die Erforschung verschiedener Bereiche und bietet wertvolle Einblicke in komplexe biochemische Prozesse.
Umweltforschung
This compound wird auch in der Umweltforschung eingesetzt. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug zur Untersuchung der Schadstoffverteilung und bakteriellen Veränderungen in verschiedenen Umgebungen.
Medizinische Forschung
Im Bereich der medizinischen Forschung wird this compound verwendet, um Einblicke in komplexe biochemische Prozesse zu gewinnen. Die spezifischen Anwendungen in diesem Bereich werden jedoch in den Quellen nicht näher erläutert.
Synthese von Anthracenderivaten
Die Verbindung wird zur Synthese von Anthracenderivaten verwendet . In jüngster Zeit wurden Strategien zur Herstellung von Anthracenderivaten eingesetzt, die sich auf direkte und indirekte Methoden zur Konstruktion von Anthracen- und Anthrachinon-Gerüsten konzentrieren .
Herstellung von supramolekularen Anordnungen
Aufgrund seiner stark konjugierten, panelartigen Struktur und seiner einzigartigen photophysikalischen und chemischen Eigenschaften wurde Anthracen häufig zur Herstellung attraktiver und funktionaler supramolekularer Anordnungen verwendet . Diese Anordnungen zeigen oft synergistische Effekte bei der Verbesserung der gewünschten supramolekularen und lumineszierenden Eigenschaften .
Wirkmechanismus
Target of Action
Benz(a)anthracene-7-methanol, acetate, also known as 7-Acetoxymethylbenz[a]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that primarily targets the immune system . It is suggested that the compound interacts with microsomal epoxide hydrolase (mEH), a key enzyme involved in the metabolism of xenobiotics .
Mode of Action
The compound’s interaction with its targets results in immunosuppression and organ-specific carcinogenic effects . It is believed to cause a dose-dependent decrease in spleen weights, indicating its potential to induce lymphoid toxicity . The compound’s mode of action is thought to involve the metabolic activation at the target organ .
Biochemical Pathways
It is known that pahs like this compound can be metabolized by the body into reactive intermediates, which can bind to dna and lead to mutations . This process is believed to be involved in the compound’s carcinogenic effects .
Pharmacokinetics
It is known that pahs are generally lipophilic and can accumulate in fatty tissues . They can also be metabolized by the body into various metabolites, some of which may be more toxic or carcinogenic than the parent compound .
Result of Action
The primary result of the action of Benz(a)anthracene-7-methanol, acetate is immunosuppression and organ-specific carcinogenic effects . It can cause a decrease in spleen weights, indicating potential lymphoid toxicity . The compound’s carcinogenic effects are believed to be due to its ability to be metabolized into reactive intermediates that can bind to DNA and cause mutations .
Action Environment
The action, efficacy, and stability of Benz(a)anthracene-7-methanol, acetate can be influenced by various environmental factors. It is known that PAHs can be influenced by factors such as temperature, pH, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
Benz(a)anthracene-7-methanol, acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of this compound. The interaction with cytochrome P450 leads to the formation of reactive metabolites that can bind to DNA and proteins, potentially causing mutagenic and carcinogenic effects . Additionally, Benz(a)anthracene-7-methanol, acetate can interact with glutathione S-transferase, which is involved in detoxification processes .
Cellular Effects
Benz(a)anthracene-7-methanol, acetate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression related to xenobiotic metabolism . It also affects cellular metabolism by inducing oxidative stress and altering mitochondrial function . These effects can result in cytotoxicity, apoptosis, and even carcinogenesis in certain cell types.
Molecular Mechanism
The molecular mechanism of Benz(a)anthracene-7-methanol, acetate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to DNA, forming adducts that can lead to mutations . It also inhibits certain enzymes involved in DNA repair, further contributing to its genotoxic effects . Additionally, Benz(a)anthracene-7-methanol, acetate can activate transcription factors such as NF-κB, leading to inflammatory responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benz(a)anthracene-7-methanol, acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benz(a)anthracene-7-methanol, acetate can degrade into various metabolites over time, some of which may have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with persistent oxidative stress, chronic inflammation, and increased risk of carcinogenesis .
Dosage Effects in Animal Models
The effects of Benz(a)anthracene-7-methanol, acetate vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver damage, immunosuppression, and carcinogenesis . Threshold effects have been observed, where certain doses result in a marked increase in adverse effects, highlighting the importance of dose-response relationships in toxicological studies .
Metabolic Pathways
Benz(a)anthracene-7-methanol, acetate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can undergo further metabolism by phase II enzymes such as glutathione S-transferase, resulting in the formation of conjugates that are more easily excreted . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biological effects .
Transport and Distribution
The transport and distribution of Benz(a)anthracene-7-methanol, acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments . The localization and accumulation of Benz(a)anthracene-7-methanol, acetate can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of Benz(a)anthracene-7-methanol, acetate is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and inducing oxidative stress.
Eigenschaften
IUPAC Name |
benzo[a]anthracen-7-ylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPBTQUURFHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169959 | |
| Record name | Benz(a)anthracene-7-methanol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17526-24-8 | |
| Record name | Benz(a)anthracene-7-methanol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene-7-methanol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 7-Acetoxymethylbenz[a]anthracene interact with DNA, and what are the implications of this interaction?
A1: [] 7-Acetoxymethylbenz[a]anthracene exhibits mutagenic activity without metabolic activation, indicating it can directly interact with DNA. This suggests it's an ultimate mutagen, meaning it doesn't require metabolic conversion to exert its mutagenic effects. In contrast, its related compound, 7-Hydroxymethylbenz[a]anthracene, needs metabolic activation by enzymes like those found in liver microsomes to bind to DNA. This difference in DNA interaction highlights the importance of structural features in determining a compound's mutagenic potential.
Q2: What insights do the mutagenicity studies provide about the structure-activity relationship of 7-substituted benz[a]anthracenes?
A2: [] The research shows that the presence and nature of the substituent at the 7-position of benz[a]anthracene significantly influence its mutagenicity. While all tested 7-substituted derivatives showed mutagenic activity with metabolic activation, only 7-Acetoxymethylbenz[a]anthracene was mutagenic without it. This suggests the acetoxymethyl group might be directly involved in DNA interaction, potentially acting as a good leaving group. This highlights the importance of the 7-position and the specific substituent in dictating the compound's mutagenic potential and its ability to directly interact with DNA.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



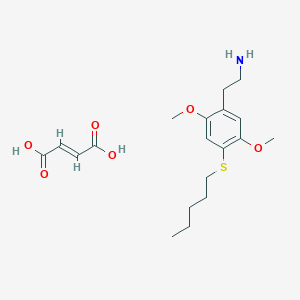
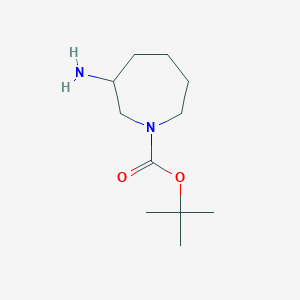

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
